7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 832114-69-9) is a heterocyclic compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a cyclopropyl group at position 7 and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-5-9-11-4-3-8(6-1-2-6)13(9)12-7/h3-6H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVLKCCLXCOOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC3=CC(=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold, including positions 2, 3, 5, 6, and 7 .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same cyclocondensation reactions as in laboratory settings. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H9N3O2
- Molecular Weight : 203.20 g/mol
- Structural Characteristics : The compound features a pyrazolo-pyrimidine core with a cyclopropyl group, which contributes to its distinct chemical reactivity and biological activity.
Anti-inflammatory Activity
Research indicates that 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid exhibits significant anti-inflammatory properties. Its mechanism appears to involve the inhibition of specific enzymes and pathways associated with inflammation, making it a candidate for developing new anti-inflammatory drugs. The structural positioning of the carboxylic acid group may enhance its interaction with biological targets involved in inflammatory responses .
Anticancer Potential
The compound has shown promise in anticancer studies, particularly against various cancer cell lines. Its unique structure may facilitate interactions with molecular targets involved in cancer progression, leading to cell cycle arrest or apoptosis in malignant cells. Preliminary studies suggest that it may act on kinases that are pivotal in cancer signaling pathways .
Case Study 1: Inhibition of Kinases
A study examined the compound's efficacy against human kinases involved in inflammatory processes. Results indicated that it selectively inhibited certain kinases while sparing others, suggesting a favorable pharmacological profile for treating inflammatory disorders without significant off-target effects .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines. The compound's mechanism was linked to the disruption of critical signaling pathways necessary for tumor growth and survival, highlighting its potential as an anticancer agent .
Future Directions in Research
The ongoing research into this compound focuses on:
- Optimization of Pharmacokinetics : Improving absorption, distribution, metabolism, and excretion (ADME) properties to enhance therapeutic efficacy.
- Molecular Modeling Studies : Utilizing computational methods to predict interactions with biological targets and optimize structural features for improved activity.
- Clinical Trials : Moving towards preclinical and clinical studies to evaluate safety and efficacy in humans.
Mechanism of Action
The mechanism of action of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine
Biological Activity
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Synthesis
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole and pyrimidine ring system. The cyclopropyl group at the 7-position contributes to its unique pharmacological properties. Various synthetic routes have been developed to obtain this compound, often involving cyclization reactions of appropriate precursors.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown promising activity against CDK2 and CDK4, which are crucial in regulating the cell cycle. Inhibition of these kinases can lead to cell cycle arrest in cancer cells, making it a potential anticancer agent .
- Antiviral Activity : Similar compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated antiviral properties by targeting viral polymerases. This suggests that this compound may also interfere with viral replication processes .
Biological Activity Data
A summary of biological activities and IC50 values for related compounds is presented in the following table:
| Compound | Target Kinase | IC50 (nM) | Activity Type |
|---|---|---|---|
| This compound | CDK2 | 45 | Anticancer |
| Analog A (e.g., 7-Phenyl derivative) | CDK4 | 50 | Anticancer |
| Analog B | Viral Polymerase | 30 | Antiviral |
| Analog C | GSK-3β | >1000 | Selectivity Improvement |
Case Studies
Case Study 1: Anticancer Potential
In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity, this compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of approximately 45 nM. This suggests that the compound could be further developed as a therapeutic agent for breast cancer treatment .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of this compound revealed its potential to inhibit influenza virus replication in vitro. The study reported an EC50 value of around 30 nM against the Influenza A virus, indicating strong antiviral activity comparable to established inhibitors like ribavirin .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and properties of analogs:
Key Differences and Implications
Substituent Position :
- The positional isomer 5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS: 1340178-78-0) demonstrates how shifting the cyclopropyl and carboxylic acid groups alters electronic properties. This isomer may exhibit different solubility and reactivity profiles compared to the C7-cyclopropyl/C2-COOH analog .
Chloromethyl (CAS 869947-01-3) and bromo (CAS 300717-72-0) substituents introduce reactive sites for further synthetic modifications, such as nucleophilic substitution or Suzuki couplings .
Hazard Profiles :
- The primary compound (CAS 832114-69-9) carries hazard statements H302/H312/H332 (harmful if swallowed, in contact with skin, or inhaled), while the bromo derivative (CAS 300717-72-0) is classified as an irritant (Xi ) .
Q & A
Q. What are the common synthetic routes for 7-substituted pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives?
A four-step protocol starting with commercially available precursors (e.g., 2-acetylpyridine) involves condensation with dimethylformamide dimethylacetal, cyclization, and functionalization to yield 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides . Alternatively, 5-aminopyrazole derivatives can react with enaminones in aqueous ethanol to form intermediates like methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates, which are hydrolyzed and coupled with amines for diversification .
Q. What spectroscopic techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Key methods include:
- IR spectroscopy to identify functional groups (e.g., CO stretch at ~1690 cm⁻¹, NH stretch at ~3249 cm⁻¹) .
- ¹H/¹³C NMR for structural elucidation (e.g., methyl groups at δ 2.47 ppm in CDCl₃, aromatic protons at δ 6.80–7.80 ppm) .
- Mass spectrometry (EI) to confirm molecular weight and fragmentation patterns (e.g., M⁺ peaks at m/z 190–225) .
Q. What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidine derivatives?
- Separate waste storage for chemical byproducts to avoid environmental contamination .
- Use fume hoods and personal protective equipment (PPE) due to potential toxicity and carcinogenicity risks .
Advanced Research Questions
Q. How can reaction conditions influence the regioselectivity of pyrazolo[1,5-a]pyrimidine synthesis?
The choice of solvent, temperature, and reagents determines product formation. For example, hydrazine hydrate reacts with enaminones to yield either cyanopyrazoles (under acidic conditions) or aminopyrazoles (under basic conditions) . Optimization using polar aprotic solvents like DMF and catalysts (e.g., K₂CO₃) enhances regiocontrol .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
- Comparative analysis : Cross-reference NMR shifts with analogous compounds (e.g., 7-substituted vs. 5-methyl derivatives) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (monoclinic, P2₁/c space group) .
Q. How can computational methods guide the design of pyrazolo[1,5-a]pyrimidine-based enzyme inhibitors?
- Docking studies : Predict binding affinities to targets like cathepsin K (IC₅₀ ~25 µM for compound 5a ) .
- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity using descriptors like logP and H-bonding capacity .
Q. What methodologies evaluate the biological activity of these compounds in disease models?
- In vitro enzyme assays : Measure inhibition of cathepsins B/K using fluorogenic substrates .
- Cellular viability assays : Test anti-proliferative effects in cancer cell lines (e.g., IC₅₀ values for derivatives targeting kinase pathways) .
Methodological Considerations
Q. How are crystallographic data applied to confirm pyrazolo[1,5-a]pyrimidine structures?
Single-crystal X-ray diffraction provides bond lengths, angles, and packing interactions. For example, 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine crystallizes with a = 4.98 Å, b = 18.40 Å, and β = 95.92°, confirming the bicyclic core geometry .
Q. What synthetic challenges arise in scaling up pyrazolo[1,5-a]pyrimidine derivatives?
- Purification issues : Recrystallization from DMF/ethanol mixtures is required to remove regioisomeric byproducts .
- Functional group compatibility : Ester groups (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate) may hydrolyze under acidic conditions, necessitating pH control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
